molecular formula C19H32N4O B3795220 1-Cycloheptyl-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one

1-Cycloheptyl-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one

Cat. No.: B3795220
M. Wt: 332.5 g/mol
InChI Key: DKTPMAQNSBGMOW-UHFFFAOYSA-N
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Description

1-Cycloheptyl-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cycloheptyl-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is the amination and cyclization of functionalized acyclic substrates. This process may include the use of specific catalysts and reagents to facilitate the formation of the pyrrolidin-2-one ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Cycloheptyl-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

1-Cycloheptyl-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cycloheptyl-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts .

Properties

IUPAC Name

1-cycloheptyl-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O/c1-3-10-22-13-16(15(2)21-22)12-20-17-11-19(24)23(14-17)18-8-6-4-5-7-9-18/h13,17-18,20H,3-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTPMAQNSBGMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)CNC2CC(=O)N(C2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cycloheptyl-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one
Reactant of Route 2
1-Cycloheptyl-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one
Reactant of Route 3
1-Cycloheptyl-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one
Reactant of Route 4
1-Cycloheptyl-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one
Reactant of Route 5
1-Cycloheptyl-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one
Reactant of Route 6
1-Cycloheptyl-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one

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